2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(3-fluoro-4-methylphenyl)acetamide
Description
The compound 2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(3-fluoro-4-methylphenyl)acetamide features a pyrazolo[1,5-a]pyrazin core substituted with a 4-butoxyphenyl group at position 2 and a 3-fluoro-4-methylphenyl acetamide moiety at position 3. This structure combines lipophilic (butoxy) and electron-withdrawing (fluoro) groups, which may enhance its pharmacokinetic properties and target binding affinity.
Properties
CAS No. |
941886-82-4 |
|---|---|
Molecular Formula |
C25H25FN4O3 |
Molecular Weight |
448.498 |
IUPAC Name |
2-[2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-(3-fluoro-4-methylphenyl)acetamide |
InChI |
InChI=1S/C25H25FN4O3/c1-3-4-13-33-20-9-6-18(7-10-20)22-15-23-25(32)29(11-12-30(23)28-22)16-24(31)27-19-8-5-17(2)21(26)14-19/h5-12,14-15H,3-4,13,16H2,1-2H3,(H,27,31) |
InChI Key |
STBDZFAYSUPQGJ-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NC4=CC(=C(C=C4)C)F |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(3-fluoro-4-methylphenyl)acetamide is a complex organic compound with a molecular formula of C₁₈H₁₈F₃N₃O₂ and a molecular weight of approximately 448.498 g/mol. This compound features a pyrazolo[1,5-a]pyrazine core, which is known for its significant biological activities, particularly in medicinal chemistry. The unique structural components of this compound suggest potential applications in various therapeutic areas, including oncology and inflammation.
Structural Characteristics
The compound's structure includes:
- Pyrazolo[1,5-a]pyrazine core : Associated with various biological activities.
- Butoxyphenyl moiety : May enhance lipophilicity and biological interactions.
- Fluoro-substituted methylphenyl group : Potentially increases binding affinity to targets due to electronic effects.
Biological Activity
Research indicates that compounds with the pyrazolo[1,5-a]pyrazine structure are often involved in inhibiting key kinases associated with cancer cell signaling pathways. The specific biological activities of this compound may include:
Anticancer Properties
Studies have shown that pyrazolo[1,5-a]pyrazines can act as potent inhibitors of various kinases involved in cancer proliferation. The structural features of this compound suggest it could similarly inhibit tumor growth by targeting specific signaling pathways.
Anti-inflammatory Effects
The presence of the butoxy and acetamide groups may confer anti-inflammatory properties. Compounds with similar structures have been reported to exhibit activity against inflammatory mediators, potentially making this compound useful in treating conditions like arthritis or other inflammatory diseases.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into the potential efficacy of this compound:
- Kinase Inhibition : Research has demonstrated that derivatives of pyrazolo[1,5-a]pyrazine can effectively inhibit kinases such as PI3K and mTOR, which are critical in cancer cell survival and proliferation .
- In Vitro Studies : In vitro assays have shown that related compounds exhibit significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and Hek293 (human embryonic kidney) cells. These studies suggest that the compound may possess similar cytotoxic properties .
- Molecular Docking Studies : Computational studies have indicated favorable binding interactions between the compound and target proteins involved in cancer signaling pathways. These studies highlight the potential for this compound to serve as a lead in drug development .
Data Tables
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Biological Activity |
|---|---|---|---|
| This compound | C₁₈H₁₈F₃N₃O₂ | 448.498 | Potential kinase inhibitor, anti-inflammatory |
| Related Pyrazolo Compound 1 | C₂₀H₂₁F₂N₃O₂ | 397.40 | Anticancer activity |
| Related Pyrazolo Compound 2 | C₁₉H₂₂F₂N₄O₂ | 404.41 | Anti-inflammatory effects |
Comparison with Similar Compounds
Data Table: Structural and Functional Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
